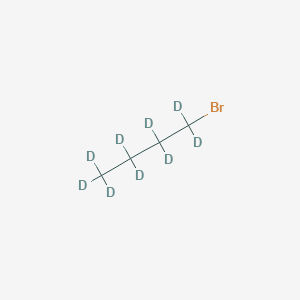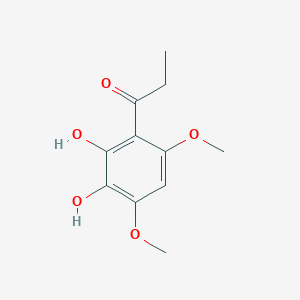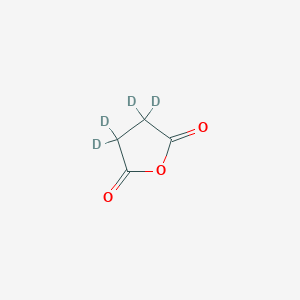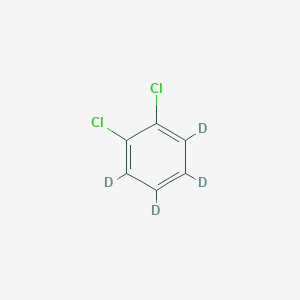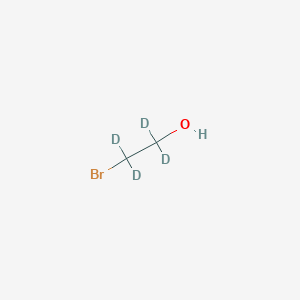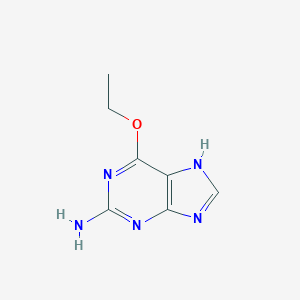
6-Etilguanina
Descripción general
Descripción
6-Ethylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. It is an alkylated form of guanine where an ethyl group is attached to the sixth position of the purine ring. This modification can significantly alter the chemical properties and biological interactions of the molecule.
Aplicaciones Científicas De Investigación
6-Ethylguanine has several applications in scientific research:
Chemistry: It is used as a model compound to study alkylation reactions and the effects of alkyl groups on nucleobases.
Biology: 6-Ethylguanine is studied for its role in mutagenesis and DNA repair mechanisms. It serves as a marker for DNA damage caused by alkylating agents.
Medicine: Research into 6-ethylguanine contributes to understanding the mechanisms of certain chemotherapeutic agents that target DNA.
Industry: It is used in the development of new pharmaceuticals and in the study of drug-DNA interactions.
Mecanismo De Acción
Target of Action
The primary target of 6-Ethylguanine is the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT) . MGMT plays a crucial role in maintaining genome stability by repairing DNA damage caused by alkylating agents .
Mode of Action
6-Ethylguanine interacts with its target, MGMT, by transferring an alkyl group from the guanine to a cysteine residue . This interaction results in the repair of the DNA lesion induced by alkylating agents . The binding of MGMT to DNA is non-specific and is mainly mediated by ionic interactions .
Biochemical Pathways
The major biochemical pathway affected by 6-Ethylguanine is the DNA repair pathway. Specifically, it involves the base excision repair, direct damage reversal by MGMT, and nucleotide excision repair . These pathways work together to protect against the genotoxic and carcinogenic effects of alkylating agents .
Pharmacokinetics
The pharmacokinetics of 6-Ethylguanine involve its rapid repair by MGMT and subsequent removal from the DNA . The rate of loss of O6-ethylguanine from DNA shows complex kinetics, and the half-life depends on the extent of alkylation .
Result of Action
The action of 6-Ethylguanine results in the repair of DNA lesions, thereby restoring the integrity of DNA . The repair process is a one-time event as each mgmt protein can act only once . This repair mechanism is crucial in protecting cells from the mutagenic and carcinogenic effects of alkylating agents .
Action Environment
The action of 6-Ethylguanine can be influenced by environmental factors such as the presence of other DNA lesions and the ionic strength of the environment . For instance, surplus DNA can reduce the rate of O6-ethylguanine repair by competitively binding MGMT molecules . Furthermore, the repair rate can be affected by changes in the ionic strength of the environment .
Análisis Bioquímico
Biochemical Properties
6-Ethylguanine interacts with various biomolecules, including enzymes and proteins. This enzyme plays a crucial role in repairing the naturally occurring mutagenic DNA lesion O6-methylguanine back to guanine .
Cellular Effects
The presence of 6-Ethylguanine in DNA can have significant effects on cellular processes. It can lead to mispairing during DNA replication, potentially causing mutations . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Ethylguanine involves its interaction with the DNA repair enzyme AGT. This enzyme transfers the ethyl group from the O6 position of guanine to one of its own cysteine residues, effectively repairing the DNA .
Temporal Effects in Laboratory Settings
Over time, the effects of 6-Ethylguanine can change in laboratory settings. For instance, the rate of repair of 6-Ethylguanine by AGT can be influenced by factors such as the sequence context of the modified base .
Dosage Effects in Animal Models
The effects of 6-Ethylguanine can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects due to the increased likelihood of DNA mispairing and mutation .
Metabolic Pathways
6-Ethylguanine is involved in the DNA repair pathway, specifically the direct reversal pathway mediated by AGT . This enzyme, along with cofactors, interacts with 6-Ethylguanine to restore the original guanine base .
Transport and Distribution
The transport and distribution of 6-Ethylguanine within cells and tissues are largely determined by the processes of DNA replication and repair . The localization or accumulation of 6-Ethylguanine can be influenced by these processes .
Subcellular Localization
6-Ethylguanine is located within the nucleus of the cell, as it is a modification of the DNA base guanine . Its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Ethylguanine can be synthesized through the alkylation of guanine. One common method involves the reaction of guanine with ethylating agents such as ethyl iodide in the presence of a base like sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 6-ethylguanine may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 6-Ethylguanine can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the ethyl group to an ethyl radical.
Substitution: The ethyl group in 6-ethylguanine can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride may be employed for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction Products: Ethyl radicals or ethyl-substituted derivatives.
Substitution Products: Aminoethyl or thioethyl derivatives.
Comparación Con Compuestos Similares
6-Methylguanine: Similar to 6-ethylguanine but with a methyl group instead of an ethyl group. It also causes DNA mispairing and is a substrate for DNA repair enzymes.
O6-Benzylguanine: Contains a benzyl group at the sixth position. It is used as an inhibitor of O6-alkylguanine-DNA alkyltransferase.
O6-Methylguanine: Another alkylated guanine derivative that is extensively studied for its role in mutagenesis and carcinogenesis.
Uniqueness of 6-Ethylguanine: 6-Ethylguanine is unique due to the specific size and properties of the ethyl group, which can cause different biological effects compared to smaller or larger alkyl groups. Its study helps in understanding the nuanced effects of alkylation on DNA structure and function.
Propiedades
IUPAC Name |
6-ethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199829 | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51866-19-4 | |
| Record name | 6-Ethoxy-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51866-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
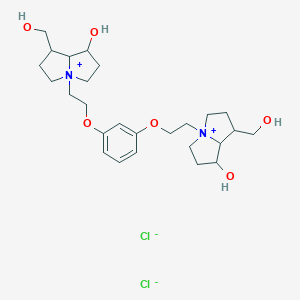
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
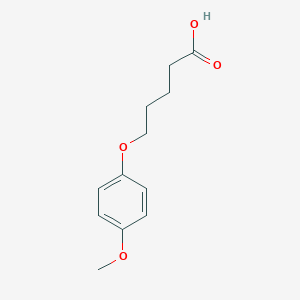

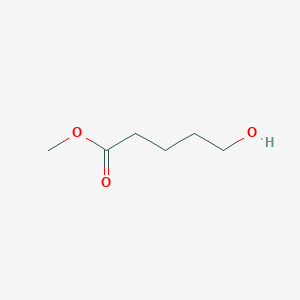
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)
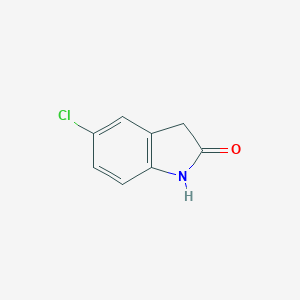
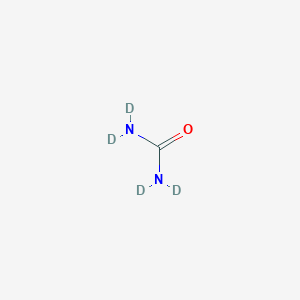
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
